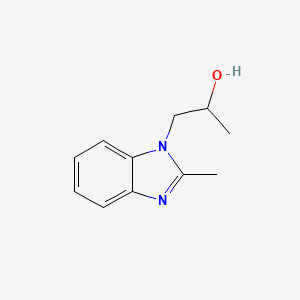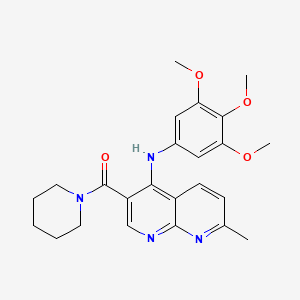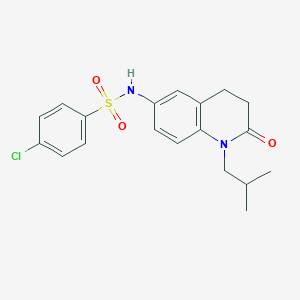
Methyl-4-(2-((6-(Thiophen-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate” is a complex organic compound that contains several functional groups, including a thiophene ring, a pyridazine ring, and an amide group . Thiophene is a five-membered ring with one sulfur atom . Pyridazine is a six-membered ring with two nitrogen atoms . The amide group (-CONH2) is a common functional group in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. The presence of several different functional groups means that the compound could potentially undergo a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of an amide group could potentially allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Wirkmechanismus
Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate has been shown to target multiple cellular pathways involved in cancer development and progression. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate also activates the p53 pathway, a tumor suppressor pathway that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate has been shown to induce DNA damage and oxidative stress in cancer cells. It also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate has been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate is its potent anticancer activity. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the synthesis of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, further studies are needed to determine the optimal dosage and administration of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate for cancer treatment.
Zukünftige Richtungen
Future research on Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate could focus on its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anticancer activity and to optimize its pharmacokinetic properties. The development of novel analogs of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate could also be explored to enhance its potency and selectivity for cancer cells.
Synthesemethoden
The synthesis of Methyl 4-(2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate involves the reaction of 2-amino-6-(thiophene-2-carboxamido)pyridazine with methyl 4-chloro-3-nitrobenzoate, followed by reduction of the nitro group to an amino group and subsequent acylation with thioacetic acid. The final product is obtained after methylation of the amino group with methyl iodide.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs-Eigenschaften
Thiophenderivate, wie das hier erwähnte, wurden umfassend auf ihre Antikrebs-Eigenschaften untersucht. Es ist bekannt, dass sie mit verschiedenen biologischen Zielmolekülen interagieren und das Wachstum von Krebszellen hemmen können. Die Fähigkeit der Verbindung, an bestimmte Proteine zu binden, die an der Proliferation von Krebszellen beteiligt sind, macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antikrebsmittel .
Anti-inflammatorische Anwendungen
Verbindungen, die Thiophenringe enthalten, haben signifikante entzündungshemmende Wirkungen gezeigt. Dies ist besonders wichtig bei der Behandlung chronisch-entzündlicher Erkrankungen wie Arthritis. Die Struktur der Verbindung ermöglicht es ihr, die entzündungshemmende Reaktion des Körpers zu modulieren und Linderung von entzündungsbedingten Symptomen zu verschaffen .
Anti-mikrobielle Aktivität
Es ist bekannt, dass der Thiophen-Molekülteil Verbindungen antimikrobielle Eigenschaften verleiht. Methyl-4-(2-((6-(Thiophen-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoat könnte möglicherweise zur Entwicklung neuer Antibiotika verwendet werden, die gegen resistente Bakterienstämme wirksam sind .
Materialwissenschaften: Organische Halbleiter
Auf Thiophen basierende Moleküle spielen eine entscheidende Rolle bei der Weiterentwicklung organischer Halbleiter. Ihre elektronischen Eigenschaften machen sie für den Einsatz in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) geeignet. Diese Verbindung könnte zur Entwicklung effizienterer und flexibler elektronischer Geräte beitragen .
Korrosionsschutz
In der Industriechemie werden Thiophenderivate als Korrosionsschutzmittel eingesetzt. Sie können eine schützende Schicht auf Metallen bilden, die Oxidation und Abbau verhindert. Diese Anwendung ist entscheidend für die Verlängerung der Lebensdauer von Metallstrukturen und -komponenten in rauen Umgebungen .
Anästhetische Eigenschaften
Einige Thiophenderivate werden als Anästhetika eingesetzt, insbesondere in der Zahnheilkunde. Die strukturellen Merkmale dieser Verbindungen ermöglichen es ihnen, als spannungsgesteuerte Natriumkanalblocker zu wirken, wodurch eine örtliche Schmerzlinderung ohne systemische Nebenwirkungen erzielt wird .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-[[2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-27-19(26)12-4-6-13(7-5-12)20-16(24)11-29-17-9-8-15(22-23-17)21-18(25)14-3-2-10-28-14/h2-10H,11H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXLWHXNZWDGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B2572230.png)
![4-Methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572231.png)

![N-(3-fluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2572233.png)






![7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2572248.png)
![(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2572249.png)

![N-[3-(Fluoren-9-ylideneaminooxy)-2-hydroxy-propyl]-N-(4-fluoro-phenyl)-methanesulfonamide](/img/structure/B2572253.png)
